2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile
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Overview
Description
2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with three cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzaldehyde and malononitrile.
Knoevenagel Condensation: The initial step involves a Knoevenagel condensation reaction between 4-(trifluoromethyl)benzaldehyde and malononitrile in the presence of a base such as piperidine.
Cyclization: The resulting intermediate undergoes cyclization with ammonium acetate to form the pyridine ring.
Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The amino and cyano groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile
Uniqueness
2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile is unique due to the combination of its trifluoromethyl group, multiple cyano groups, and the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-6-[4-(trifluoromethyl)phenyl]pyridine-3,4,5-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F3N5/c16-15(17,18)9-3-1-8(2-4-9)13-11(6-20)10(5-19)12(7-21)14(22)23-13/h1-4H,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDLFQXDCQWWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2C#N)C#N)C#N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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